molecular formula C6H9ClO2 B2711382 Methyl 2-chloropent-4-enoate CAS No. 959041-29-3

Methyl 2-chloropent-4-enoate

Cat. No.: B2711382
CAS No.: 959041-29-3
M. Wt: 148.59
InChI Key: DSBLWIPOTWHMFP-UHFFFAOYSA-N
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Description

Methyl 2-chloropent-4-enoate ( 959041-29-3) is a chiral organic compound with the molecular formula C 6 H 9 ClO 2 and a molecular weight of 148.59 g/mol . This ester features both a reactive chloro and an alkene functional group, making it a valuable and versatile intermediate for constructing complex molecular architectures in organic synthesis and medicinal chemistry research . Its primary research value lies in its role as a building block for cross-coupling reactions and the synthesis of enantiomerically enriched targets. Specifically, compounds of this structure, characterized by an allylic chloride adjacent to a stereocenter, are key substrates in pioneering catalytic asymmetric methods. For instance, structurally similar allylic chlorides have been successfully employed in nickel-catalyzed asymmetric Negishi cross-coupling reactions with organozinc reagents to form carbon-carbon bonds with high enantioselectivity . This application is critical for the asymmetric synthesis of complex molecules, including potential pharmaceutical agents and natural products. The molecular structure, with a Topological Polar Surface Area of 26.3 Ų and multiple rotatable bonds, offers significant synthetic flexibility . Researchers can leverage the reactivity of the chloride for nucleophilic substitution or metal-catalyzed cross-couplings, while the pendant alkene group is amenable to further functionalization through reactions such as oxidation, reduction, or cyclization. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloropent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBLWIPOTWHMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Chloropent 4 Enoate and Its Analogues

Regio- and Stereoselective Synthesis Strategies

The precise control of regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is a cornerstone of modern organic synthesis. For molecules like Methyl 2-chloropent-4-enoate, which contain multiple functional groups and potential stereocenters, achieving this control is paramount. The following sections explore cutting-edge strategies that address these challenges.

Transition Metal-Catalyzed Coupling Reactions

Transition metals have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and under mild conditions. Catalysts based on iron, palladium, copper, and nickel are particularly prominent in the synthesis of alkenoates and related structures.

Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a powerful catalyst for cross-coupling reactions. semanticscholar.org Iron-catalyzed reactions provide a sustainable alternative to methods relying on precious metals. semanticscholar.org

One notable approach involves the cross-coupling of organomanganese reagents with alkenyl halides. For instance, bis-(aryl)manganese species, prepared in situ from aryl bromides, can smoothly couple with functionalized alkenyl iodides and bromides in the presence of an iron catalyst like tris(acetylacetonato)iron(III) (Fe(acac)₃). beilstein-journals.org Mechanistic studies have revealed the crucial role of ate-iron(II) species, such as [Ar₃FeII]⁻, which are formed via transmetalation from the organomanganese reagent to the iron catalyst. beilstein-journals.org These iron(II) species then react with the alkenyl halide to yield the desired cross-coupling product. beilstein-journals.org

Another versatile iron-catalyzed method is the alkylation of alkenyl carbonates using alkyl Grignard reagents. nih.gov This transformation facilitates the formation of C(sp²)–C(sp³) bonds and is applicable to a wide array of substrates, including those containing aromatic rings, alkanes, and heterocycles. nih.gov This reaction introduces a new class of electrophiles to the repertoire of iron-catalyzed cross-coupling reactions. nih.gov

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst Product Type Yield (%) Reference
Aryl bromide (forms Ar₂Mn) Alkenyl iodide/bromide 10 mol% Fe(acac)₃ Aryl-alkenyl product Good beilstein-journals.org
Alkenyl carbonate Alkyl Grignard reagent Iron catalyst Alkylated alkene Synthetically useful yields nih.gov
Alkyl bromide Biphenyl magnesium bromide Fe salts / TMEDA Alkyl-biphenyl product up to 92.3 semanticscholar.org

Palladium catalysis is a cornerstone of modern organic synthesis, offering a broad range of powerful transformations for C-C bond formation.

The Mizoroki-Heck reaction is a prominent example, involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. acs.orgresearchgate.net This reaction is particularly valuable for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans isomer. acs.org The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. beilstein-journals.org The versatility of the Heck reaction has been demonstrated in the synthesis of complex molecules, including natural products like morphine. researchgate.net

Decarboxylative allylic alkylation (DAA) is another powerful palladium-catalyzed transformation that allows for the formation of C-C bonds with excellent control over chemo-, regio-, and enantioselectivity. nih.govorganic-chemistry.org This reaction typically involves the use of allyl enol carbonates, which upon reaction with a palladium catalyst, undergo decarboxylation to generate a palladium-π-allyl intermediate and an enolate. organic-chemistry.org These two fragments then combine to form the alkylated product. organic-chemistry.org A key advantage of this method is that the nucleophile (enolate) and electrophile (palladium-π-allyl complex) are generated simultaneously, which can prevent side reactions often associated with pre-formed enolates. organic-chemistry.org This methodology has been successfully applied to the synthesis of ketones bearing α-quaternary or tertiary stereogenic centers with high enantiomeric excess. nih.govacs.org

Table 2: Overview of Palladium-Catalyzed Approaches

Reaction Name Substrates Key Features Product
Mizoroki-Heck Reaction Unsaturated halide/triflate, alkene High trans selectivity, broad substrate scope Substituted alkene
Decarboxylative Allylic Alkylation Allyl enol carbonate Forms α-quaternary/tertiary stereocenters, high enantioselectivity α-Alkylated ketone

Copper and nickel catalysts offer unique reactivity profiles and are often more cost-effective than their palladium counterparts, making them attractive for large-scale synthesis.

Copper-promoted transformations are particularly effective for the synthesis of α,β-unsaturated esters and their derivatives. One such method is the copper-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters. nih.gov This approach utilizes a catalyst system, often involving a chiral ligand like a josiphos ligand, to achieve high yields and excellent enantioselectivities in the formation of β-substituted chiral esters. nih.gov Copper hydride (CuH) chemistry also plays a significant role. In situ generated chiral copper hydride catalysts can effect the enantioselective conjugate reduction of α,β-unsaturated esters. nih.gov Furthermore, copper-catalyzed cascade reactions, such as the reductive aldolization of α,β-unsaturated esters with keto esters followed by lactonization, provide efficient routes to complex lactone structures. beilstein-journals.org

Nickel-promoted transformations have also been developed for the synthesis of α,β-unsaturated systems. For example, a nickel-catalyzed thiocarbonylation of vinyl triflates with arylsulfonyl chlorides provides a direct route to α,β-unsaturated thioesters. organic-chemistry.org Another valuable nickel-catalyzed reaction is the 1,4-addition of trialkylboranes to α,β-unsaturated esters. acs.org This method is significantly enhanced by the addition of methanol (B129727) and allows for the use of trialkylboranes as effective alkyl sources. acs.org Allyl-nickel catalysis can also be employed for the α,β-dehydrogenation of carbonyl compounds to furnish α,β-unsaturated esters and ketones.

Table 3: Selected Copper and Nickel Promoted Transformations

Metal Reaction Type Substrates Product
Copper Enantioselective Conjugate Addition α,β-Unsaturated ester, Grignard reagent β-Substituted chiral ester
Copper Cascade Reductive Aldolization/Lactonization α,β-Unsaturated ester, Keto ester Functionalized lactone
Nickel Carbonylative Synthesis Vinyl triflate, Arylsulfonyl chloride α,β-Unsaturated thioester
Nickel 1,4-Addition α,β-Unsaturated ester, Trialkylborane β-Alkylated ester

Enzymatic and Biocatalytic Routes

Biocatalysis has emerged as a powerful tool in organic synthesis, offering reactions with exceptional selectivity under mild, environmentally friendly conditions. Enzymes, as natural catalysts, can perform complex transformations with high precision, often surpassing what is achievable with traditional chemical catalysts.

Ene-reductases (EREDs), belonging to the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are particularly adept at catalyzing the asymmetric reduction of activated carbon-carbon double bonds. These enzymes utilize a flavin mononucleotide (FMN) cofactor, which, in its reduced form (FMNH₂), delivers a hydride to the β-carbon of an α,β-unsaturated substrate. Subsequent protonation at the α-carbon, typically by a tyrosine residue in the active site, completes the reduction. The oxidized FMN is then regenerated by a nicotinamide (B372718) cofactor such as NADPH.

This methodology has been successfully applied to the asymmetric hydrogenation of α,β-dehydroamino acids and their derivatives, providing access to chiral amino acids, which are valuable building blocks in pharmaceuticals. The substrate scope of ene-reductases is continually expanding and includes a variety of α,β-unsaturated compounds such as esters, ketones, and nitroalkenes. The high stereoselectivity of these enzymes makes them highly valuable for the synthesis of enantiopure compounds. Furthermore, engineered flavin-dependent 'ene'-reductases have been shown to catalyze radical additions into oximes when irradiated with visible light, expanding their synthetic utility beyond simple reductions. organic-chemistry.org

Table 4: Application of Ene-Reductases in Asymmetric Hydrogenation

Enzyme Class Cofactor Substrate Type Key Transformation Product Feature
Ene-Reductases (OYE family) FMN / NADPH α,β-Dehydroamino acids, α,β-Unsaturated esters, ketones, nitroalkenes Asymmetric reduction of C=C double bond Chiral, enantiopure products
Alcohol Dehydrogenase (ADH) Applications in Chiral Intermediate Formation

Alcohol dehydrogenases (ADHs) are pivotal enzymes in the stereoselective reduction of carbonyl compounds, offering a green alternative to chemical reductants. frontiersin.orgorganic-chemistry.org These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide cofactors like NAD(P)H as hydride donors. frontiersin.orgorganic-chemistry.orgtudelft.nl The stereochemical outcome of the reduction is predictable, with most ADHs following Prelog's rule to yield (S)-alcohols, although anti-Prelog enzymes producing (R)-alcohols are also known. nih.gov

While direct enzymatic reduction of the ester functionality in this compound is not the primary application of ADHs, they are instrumental in the synthesis of its chiral precursors. Specifically, ADHs are widely employed for the asymmetric reduction of α-chloro ketones, which are precursors to α-chloro esters like this compound. The enzymatic reduction of a corresponding α-chloroketone would yield a chiral β-chloroalcohol. frontiersin.orgtudelft.nlresearchgate.net This chiral intermediate is highly valuable as it can be further transformed into enantiomerically pure epoxides, which are versatile building blocks in organic synthesis. tudelft.nl

The substrate scope of ADHs is broad, encompassing a variety of functionalized ketones. For instance, ADHs from various sources, including Lactobacillus brevis and Candida magnoliae, have demonstrated high efficiency and enantioselectivity in the reduction of α-halogenated ketones. nih.gov

Enzyme SourceSubstrateProduct ConfigurationEnantiomeric Excess (ee)
Lactobacillus brevis ADHα-Halogenated ketones(S)-halohydrins>99%
Candida magnoliae Carbonyl ReductaseEthyl 4-chloro-3-oxobutanoate(S)-alcoholNot specified
Pyrococcus furiosus ADHSubstituted α-chloroacetophenones(R)-α-chlorohydrinsExcellent
Table 1. Examples of ADH-catalyzed reduction of α-halogenated ketones. nih.govresearchgate.net

Furthermore, the presence of the pent-4-enoate (B1234886) moiety introduces a C=C double bond, which can also be a target for enzymatic reduction. While ADHs primarily act on carbonyl groups, other enzyme classes, such as ene-reductases, can be used in concert with ADHs in chemoenzymatic cascades to achieve selective reduction of both the carbonyl and the alkene functionalities.

Halohydrin Dehalogenase-Catalyzed Transformations

Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the dehalogenation of vicinal haloalcohols to form epoxides. wikipedia.orgresearchgate.net This transformation proceeds via an intramolecular SN2 reaction, where a neighboring hydroxyl group, deprotonated by a tyrosine residue in the active site, attacks the carbon bearing the halogen. wikipedia.org These enzymes are valuable in synthetic chemistry for the production of enantiopure epoxides. nih.gov

The typical substrates for HHDHs are β- or γ-haloalcohols. In the context of this compound, a direct application of HHDH is not immediately apparent as it is an α-chloroester. However, HHDHs can be used in a multi-step synthesis involving analogues of the target compound. For instance, a chiral chlorohydrin, which could be synthesized from a precursor ketone using an ADH as described in the previous section, can be a substrate for HHDH to form a chiral epoxide.

Moreover, HHDHs exhibit catalytic promiscuity and can catalyze the reverse reaction—the ring-opening of epoxides with various nucleophiles like azide (B81097), cyanide, and nitrite. nih.govresearchgate.net This allows for the introduction of diverse functional groups, leading to the synthesis of a wide range of β-substituted alcohols. nih.gov

EnzymeSubstrateReaction TypeProduct
HheC from Agrobacterium radiobacterVicinal haloalcoholsDehalogenationEpoxides
HheA2 from Agrobacterium radiobacter(R)-2-chloro-1-phenylethanolEnantioselective Dehalogenation(R)-styrene oxide
Engineered HheA2 mutant(S)-2-chloro-1-phenylethanolEnantioselective Dehalogenation(S)-styrene oxide
Table 2. Examples of Halohydrin Dehalogenase-catalyzed reactions. wikipedia.orgnih.gov
Threonine Transaldolase-Catalyzed Synthesis of Halogenated Amino Acids

Threonine transaldolases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the retro-aldol cleavage of L-threonine to generate a glycine (B1666218) enolate intermediate and acetaldehyde. nih.govmorressier.com This reactive intermediate can then undergo an aldol (B89426) addition with various aldehydes to synthesize novel β-hydroxy-α-amino acids. nih.govresearchgate.net

A significant application of this methodology in the context of analogues of this compound is the synthesis of halogenated amino acids. Research has demonstrated the synthesis of (S)-2-amino-4-chloropent-4-enoic acid, a close analogue of the target compound. This synthesis likely proceeds through the reaction of a glycine intermediate with 2-chloroprop-2-enal, catalyzed by a threonine transaldolase.

The substrate scope of threonine transaldolases is broad, and they have been shown to accept a variety of aldehyde substrates, including those with aromatic and fluorescent moieties. wisc.edunih.gov This versatility allows for the synthesis of a diverse library of non-canonical amino acids. nih.gov

EnzymeAldehyde SubstrateProduct
Fluorothreonine transaldolase (FTA)Fluoroacetaldehyde4-Fluorothreonine
ObiH4-Nitrophenylacetaldehydeβ-Hydroxy-4-nitrophenylalanine
Various TTAsAromatic aldehydesβ-Hydroxy aromatic amino acids
Table 3. Substrate scope of Threonine Transaldolases (TTAs). nih.govnih.govgoogle.com

Organometallic Reagent-Mediated Transformations

Grignard Reagent Applications in Carbon-Carbon Bond Formation

Grignard reagents (R-MgX) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. Their reaction with esters, such as this compound, is a classic transformation. Typically, the Grignard reagent will add twice to the ester carbonyl group. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second nucleophilic addition to yield a tertiary alcohol after acidic workup.

The chemoselectivity of the Grignard reaction with this compound is a key consideration. The presence of the α-chloro substituent and the terminal alkene offers alternative reaction sites. While Grignard reagents can react with alkyl halides, the reactivity order generally favors addition to the carbonyl group of an ester over substitution at a primary alkyl chloride. The terminal double bond is generally unreactive towards Grignard reagents under standard conditions.

n-Butyllithium-Mediated Alkylation Strategies

n-Butyllithium (n-BuLi) is an exceptionally strong base (pKa of butane (B89635) ≈ 50) and a potent nucleophile. commonorganicchemistry.comchemicalbook.com Its primary application in the context of esters like this compound is as a base to generate enolates for subsequent alkylation. chemicalbook.com However, the high reactivity of n-BuLi can lead to competing reactions, such as nucleophilic addition to the ester carbonyl.

A more controlled approach involves the use of a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming a lithium enolate. This enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position.

Another potential reaction pathway involving n-BuLi is lithium-halogen exchange. wikipedia.orgreddit.com This reaction is particularly efficient with organic bromides and iodides but can also occur with chlorides. wikipedia.org In the case of this compound, this would lead to the formation of a lithiated species at the α-position, which could then be trapped with an electrophile.

Tin-Mediated Reactions for Analogous Structures

Tin-mediated reactions offer a range of synthetic transformations applicable to structures analogous to this compound. Organotin reagents, or stannanes, are frequently used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, for the formation of carbon-carbon bonds. sigmaaldrich.com

A particularly relevant reaction for α-chloro esters is the Reformatsky reaction, which is traditionally carried out with zinc but can also be mediated by other metals. wikipedia.orglibretexts.orgthermofisher.com This reaction involves the formation of an organometallic enolate from an α-halo ester, which then adds to a carbonyl compound to form a β-hydroxy ester. libretexts.org While zinc is the classic metal, the use of tin in similar transformations has been explored.

Furthermore, tin hydrides are effective reagents for the dehalogenation of alkyl halides. The reaction proceeds via a radical mechanism and would convert the α-chloro group in this compound to a hydrogen.

Reagent/CatalystReaction TypePotential Transformation of this compound or its Analogues
Grignard Reagent (R-MgX)Nucleophilic Acyl AdditionFormation of a tertiary alcohol from the ester functionality.
n-Butyllithium (n-BuLi)Deprotonation/AlkylationFormation of an enolate for subsequent α-alkylation.
Organotin Reagents (e.g., in Stille coupling)Cross-CouplingFormation of a new C-C bond at the α-position (after conversion to an organotin species).
Tin in Reformatsky-type reactionCarbonyl AdditionFormation of a β-hydroxy ester from the corresponding α-halo ester and a carbonyl compound.
Table 4. Summary of Organometallic Reagent-Mediated Transformations.

Rearrangement-Based Synthetic Approaches

Sigmatropic rearrangements, particularly the Claisen rearrangement, offer a powerful and stereocontrolled method for the formation of carbon-carbon bonds and are well-suited for the synthesis of γ,δ-unsaturated carbonyl compounds. organic-chemistry.org

The Claisen rearrangement is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org For the synthesis of α-chloro-4-enoic acids, a key challenge lies in the preparation of the requisite chlorinated allyl vinyl ether or a suitable precursor.

One relevant variant is the Bellus-Claisen rearrangement , which involves the reaction of allylic ethers, amines, or thioethers with ketenes. libretexts.org The use of dichloroketene, generated in situ, with an appropriate allylic substrate can lead to the formation of an α,α-dichloro-γ,δ-unsaturated intermediate, which could then be selectively reduced to the desired α-chloro product. wikipedia.orglscollege.ac.in The reaction proceeds through a zwitterionic intermediate that undergoes a nrochemistry.comnrochemistry.com-sigmatropic rearrangement. nih.gov This method is particularly advantageous for creating sterically hindered C-C bonds. nih.gov

Another approach involves the Ireland-Claisen rearrangement , which utilizes an allylic ester as the starting material. chem-station.comtcichemicals.com An α-chloro allylic acetate (B1210297) can be treated with a strong base, such as lithium diisopropylamide (LDA), to form a silyl (B83357) ketene (B1206846) acetal (B89532). This intermediate then undergoes a nrochemistry.comnrochemistry.com-sigmatropic rearrangement at relatively low temperatures to produce a γ,δ-unsaturated carboxylic acid with a chlorine atom at the α-position. wikipedia.orgchem-station.com The stereochemical outcome of the Ireland-Claisen rearrangement can often be controlled by the geometry of the enolate, which is influenced by the reaction conditions. chem-station.com

Lewis acids have also been shown to catalyze Claisen rearrangements, allowing the reaction to proceed under milder conditions. princeton.edu For instance, a Lewis acid can activate a ketene toward addition to a tertiary allyl amine, forming a zwitterionic intermediate that readily undergoes rearrangement. princeton.edu This strategy has been successfully applied to the synthesis of α-oxy and α-halogen substituted Claisen products. princeton.eduresearchgate.net

Table 1: Comparison of Claisen Rearrangement Variants for α-Chloro Acid/Ester Synthesis
RearrangementKey ReactantsIntermediateProductKey Advantages
Bellus-ClaisenAllylic ether/amine/thioether + DichloroketeneZwitterionic 1,5-dieneα,α-Dichloro-γ,δ-unsaturated ester/amide/thioesterDirect introduction of two chlorine atoms at the α-position. wikipedia.orglscollege.ac.in
Ireland-Claisenα-Chloro allylic ester + Strong base + Silyl halideSilyl ketene acetalα-Chloro-γ,δ-unsaturated carboxylic acidMilder reaction conditions and potential for stereocontrol. wikipedia.orgchem-station.com
Lewis Acid-CatalyzedAllyl amine + Acid chloride + Lewis acidZwitterionic allyl-vinylammonium complexα-Substituted-γ,δ-unsaturated amideCatalytic process, milder conditions. princeton.edunih.gov

The Johnson-Claisen rearrangement , also known as the ortho ester Claisen rearrangement, is a highly effective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols. bioinfopublication.orgtcichemicals.comjk-sci.com The reaction involves heating an allylic alcohol with an excess of a trialkyl orthoacetate in the presence of a weak acid catalyst, such as propionic acid. wikipedia.orglibretexts.org This process generates a ketene acetal in situ, which then undergoes a nrochemistry.comnrochemistry.com-sigmatropic rearrangement to furnish the γ,δ-unsaturated ester. bioinfopublication.org

To synthesize this compound using this methodology, a chlorinated orthoacetate derivative would be required. The general mechanism involves the initial protonation of the orthoester, followed by reaction with the allylic alcohol to form a mixed acetal. Subsequent elimination of an alcohol molecule leads to the formation of a ketene acetal, which then rearranges. The reaction is often carried out at high temperatures (100–200 °C), although microwave-assisted heating has been shown to dramatically increase reaction rates and yields. wikipedia.orglibretexts.org

The Johnson-Claisen rearrangement is particularly useful for constructing quaternary carbon centers and offers good stereocontrol, often proceeding through a chair-like transition state. organic-chemistry.orgbioinfopublication.org The stereochemistry of the newly formed double bond is influenced by the stereochemistry of the starting allylic alcohol.

Alkylation and Decarboxylation Sequences

A classic and versatile approach to the synthesis of substituted esters involves the alkylation of malonic esters followed by a decarboxylation step.

The malonic ester synthesis is a well-established method for preparing carboxylic acids. wikipedia.org It commences with the deprotonation of a malonic ester, such as diethyl malonate, using a base like sodium ethoxide to form a stabilized enolate. libretexts.org This enolate is a soft nucleophile and readily undergoes an SN2 reaction with an alkyl halide. organicchemistrytutor.com

For the synthesis of the carbon backbone of this compound, a halogenated propene, such as allyl bromide or allyl chloride, can be used as the alkylating agent. organicchemistrytutor.com The reaction of the diethyl malonate enolate with an allyl halide yields diethyl allylmalonate. The success of this alkylation is dependent on the typical constraints of SN2 reactions, favoring primary and allylic halides. organicchemistrytutor.com

Following the initial allylation, a chlorinating agent can be introduced to install the chlorine atom at the α-position of the malonic ester. Subsequent decarboxylation then leads to the desired α-chloro ester. Alternatively, if a dialkylated product is desired, the mono-alkylated malonic ester can be subjected to a second deprotonation and alkylation step. wikipedia.org

After the formation of an α-chloro-α-allylmalonic ester, one of the ester groups needs to be removed. The Krapcho decarboxylation is a particularly effective method for this transformation, especially for substrates bearing an electron-withdrawing group at the β-position. wikipedia.org The reaction is typically carried out by heating the substrate in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt, such as sodium chloride or lithium chloride, and a small amount of water. wikipedia.orgchem-station.com

The mechanism involves the nucleophilic attack of the halide ion on the alkyl group of the ester in an SN2 fashion, followed by decarboxylation of the resulting carboxylate intermediate. wikipedia.orgyoutube.com A key advantage of the Krapcho decarboxylation is that it proceeds under relatively neutral conditions, making it compatible with a wide range of functional groups. wikipedia.org

In recent years, microwave-assisted Krapcho decarboxylation has emerged as a more efficient alternative to conventional heating. thieme-connect.de Microwave irradiation can significantly reduce reaction times and often leads to higher yields. organic-chemistry.orgsemanticscholar.org Aqueous conditions have also been developed for the microwave-assisted Krapcho reaction, making the process more environmentally friendly by avoiding the use of DMSO. thieme-connect.deorganic-chemistry.orgresearchgate.netlookchem.com For instance, heating an alkyl malonate derivative with lithium sulfate (B86663) in water at 210 °C for 30 minutes under microwave irradiation can effect decarboxylation. organic-chemistry.org

Table 2: Conditions for Krapcho Decarboxylation
MethodSolventSaltTemperatureTimeAdvantages
ConventionalDMSONaCl or LiCl~150 °CSeveral hoursGood functional group tolerance. wikipedia.org
Microwave-AssistedDMSONaCl or LiClHigher temperaturesMinutesRapid reaction times, often higher yields. thieme-connect.de
Microwave-Assisted AqueousWaterLi₂SO₄210 °C30 minEnvironmentally friendly, avoids DMSO. organic-chemistry.org

Photocatalytic Approaches in Related Systems (e.g., atom transfer radical addition)

Modern synthetic chemistry has increasingly turned to photocatalysis to achieve transformations under mild and environmentally benign conditions. Photocatalytic atom transfer radical addition (ATRA) is a powerful method for the concurrent formation of a carbon-carbon and a carbon-halogen bond across a double bond. nih.gov This approach is relevant to the synthesis of α-chloro esters.

The reaction is typically initiated by a photocatalyst, which, upon excitation by visible light, can generate a radical from a halogenated precursor. For instance, an organic photocatalyst can facilitate the generation of a radical from an activated alkyl chloride. bohrium.com This radical then adds to an alkene, such as an acrylate, to form a new carbon-centered radical. Subsequent halogen atom transfer from a suitable donor, often facilitated by a co-catalyst like a copper complex, regenerates the photocatalyst and furnishes the desired chlorinated product. bohrium.com

For example, the ATRA of chloroform (B151607) to an unactivated alkene can be achieved using a visible-light-induced system with pyridine·BH₃ as a halogen atom transfer reagent. organic-chemistry.org Chloroform in this case can serve as both the source of the dichloromethyl radical and a hydrogen atom transfer reagent. organic-chemistry.org While not a direct synthesis of this compound, this methodology highlights the potential of photocatalysis for the synthesis of chlorinated esters from readily available starting materials. The broad functional group tolerance and mild reaction conditions make photocatalytic ATRA an attractive strategy for the synthesis of complex chlorinated molecules. nih.gov

Green Chemistry Principles and Reaction Optimization

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic pathways. These principles advocate for the use of methodologies that reduce or eliminate the use and generation of hazardous substances. Key areas of focus in the synthesis of this compound and its analogues include the adoption of solvent-free and microwave-assisted techniques, as well as the exploration of sustainable catalytic systems.

The use of microwave irradiation as an energy source for chemical reactions has gained considerable traction as a green chemistry technique. beilstein-journals.org Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. acs.org The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products. acs.org

A notable example of a microwave-assisted approach to a structurally similar compound is the synthesis of ethyl(4E)-5-chloropent-4-enoate. This method highlights the potential for applying microwave technology to the synthesis of this compound and its analogues. The reaction conditions for this synthesis are summarized in the table below.

ReactantReagentsSolventTemperatureTimeKey Feature
Diethyl[(2E)-3-chloroprop-2-en-1-yl]propanedioateLiCl, H₂ON-methylpyrrolidone180°C30 minMicrowave Heating
Table 1: Microwave-Assisted Synthesis of Ethyl(4E)-5-chloropent-4-enoate

This example demonstrates a significant reduction in reaction time compared to conventional heating methods, a common feature of microwave-assisted synthesis. The use of a high-boiling polar aprotic solvent, N-methylpyrrolidone, facilitates the high temperatures achieved under microwave irradiation. The principles demonstrated in this synthesis are directly applicable to the development of efficient and greener routes for this compound.

The development of sustainable catalytic systems is another crucial aspect of green chemistry. Ideal catalysts are highly active, selective, recyclable, and non-toxic. nih.gov Research in this area for the synthesis of this compound and its analogues focuses on two key transformations: allylic chlorination and esterification.

Sustainable Catalysts for Allylic Chlorination:

Allylic chlorination is a key step in the synthesis of the target compound. Traditional methods often employ harsh and stoichiometric reagents. Sustainable alternatives focus on catalytic approaches using more environmentally friendly chlorine sources.

Lewis Acid Catalysis: A mild and convenient method for the allylic chlorination of terpenic olefins has been investigated using supported and non-supported Lewis acid catalysts with sodium hypochlorite (B82951) as the chlorine donor. kab.ac.ug Iron(III) chloride (FeCl₃) has shown particular promise, affording the corresponding chlorides in good to excellent yields under mild conditions with short reaction times. kab.ac.ug

Organoselenium Catalysis: Phenylselenenyl chloride has been shown to catalyze the ene-chlorination of olefins using N-chlorosuccinimide (NCS) as the chlorine source. nih.gov This method allows for the catalytic conversion of C-H bonds to C-Cl bonds under mild conditions. nih.gov

Biocatalysis: The use of enzymes, or biocatalysts, for selective halogenation is an emerging area with significant green chemistry potential. Fe(II)/α-ketoglutarate-dependent halogenases have demonstrated the ability to perform selective C-H activation and halogenation. biorxiv.org While not yet applied to the specific target molecule, this approach offers a highly selective and environmentally benign future direction for allylic chlorination. biorxiv.org

Catalytic SystemChlorine SourceSubstrate TypeKey Advantages
FeCl₃NaOClTerpenic OlefinsMild conditions, short reaction times, high selectivity. kab.ac.ug
Phenylselenenyl chlorideNCSOlefinsCatalytic, mild conditions. nih.gov
Fe(II)/αKG-dependent halogenasesChloride ionsAmino acidsHigh selectivity, environmentally benign. biorxiv.org
Table 2: Comparison of Sustainable Catalytic Systems for Allylic Chlorination

Sustainable Catalysts for Esterification:

The esterification of a carboxylic acid with an alcohol is the final step in the synthesis of this compound. The classic Fischer esterification typically requires a stoichiometric amount of a strong acid catalyst. masterorganicchemistry.com Green alternatives focus on the use of recyclable and less corrosive catalysts.

Recyclable Zinc-Based Catalysts: Simple zinc(II) salts, such as zinc oxide (ZnO), have been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. nih.gov The catalyst can be recovered at the end of the reaction by filtration and reused multiple times without a significant loss of activity. nih.gov

Reusable Zirconium-Based Catalysts: Zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O) is an efficient, inexpensive, and reusable catalyst for the esterification of carboxylic acids, including acrylic acid, with equimolar amounts of alcohols under solvent-free conditions at ambient temperatures. nih.gov

Supported Iron Oxide Nanoparticles: Iron oxide nanoparticles supported on materials like SBA-15 (FeNP@SBA-15) have been utilized as efficient and recoverable catalysts for the solvent-free esterification of a broad range of carboxylic acids. mdpi.com The catalyst is easily separated from the reaction mixture by filtration and can be reused. mdpi.com

CatalystReaction ConditionsKey Advantages
Zinc Oxide (ZnO)Solvent-freeRecyclable, efficient for fatty acids. nih.govnicl.it
ZrOCl₂·8H₂OSolvent-free, ambient temperatureEfficient for acrylic acid, reusable. nih.gov
FeNP@SBA-15Solvent-freeEfficient for a broad range of acids, easily recoverable. mdpi.com
Table 3: Sustainable Catalysts for Esterification

The exploration and optimization of these solvent-free, microwave-assisted, and sustainable catalytic methodologies will be instrumental in developing economically viable and environmentally responsible processes for the synthesis of this compound and its analogues.

Elucidation of Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactions of the α-Chloro-α,β-Unsaturated Ester Motif

The core structure of Methyl 2-chloropent-4-enoate features an α-chloro-α,β-unsaturated ester, which presents several sites for nucleophilic and electrophilic attack.

Nucleophilic Reactions: The conjugated system of the α,β-unsaturated ester is electron-deficient and thus electrophilic at three key positions: the carbonyl carbon (C1), the α-carbon (C2), and the β-carbon (C4). This leads to several competing reaction pathways for incoming nucleophiles.

1,2-Addition (Direct Acyl Substitution): Nucleophiles can attack the electrophilic carbonyl carbon. This pathway typically proceeds through a tetrahedral intermediate. Subsequent elimination of the methoxy (B1213986) group or the chloride ion can occur, although attack at this position is often less favored compared to other sites in α,β-unsaturated systems. youtube.comyoutube.com This process is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com

1,4-Addition (Conjugate or Michael Addition): Soft nucleophiles preferentially attack the β-carbon of the conjugated system. masterorganicchemistry.comorganic-chemistry.org This reaction, known as the Michael or conjugate addition, forms an enolate intermediate which is then protonated to give the 1,4-adduct. masterorganicchemistry.comwikipedia.org

SN2 Substitution: The α-carbon is directly bonded to a chlorine atom, a good leaving group. A direct backside attack by a strong nucleophile can displace the chloride ion in a standard SN2 fashion. nih.gov

SN2' Substitution (Allylic Substitution): Due to the allylic nature of the C-Cl bond, a nucleophile can also attack the γ-carbon (the terminal carbon of the double bond within the ester system, which is the β-carbon), leading to a rearrangement of the double bond and expulsion of the chloride ion. This is a common pathway for allylic systems. vedantu.com

The regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile (hard vs. soft), the reaction conditions, and steric factors.

Reaction TypeSite of AttackIntermediateTypical Nucleophiles
1,2-Addition Carbonyl CarbonTetrahedral IntermediateHard Nucleophiles (e.g., Grignard reagents)
1,4-Addition β-CarbonEnolateSoft Nucleophiles (e.g., Enolates, Cuprates)
SN2 Substitution α-CarbonPentacoordinate Transition StateStrong Nucleophiles (e.g., Azide)
SN2' Substitution γ-Carbon (β-Carbon)Allylic RearrangementVarious Nucleophiles

Electrophilic Reactions: The primary site for electrophilic attack is the electron-rich terminal double bond (C4-C5). This C=C bond behaves as a typical alkene, readily undergoing electrophilic addition reactions. libretexts.org For instance, reaction with hydrogen halides (HX) proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.org According to Markovnikov's rule, the proton will add to the less substituted carbon (C5), generating a more stable secondary carbocation at C4, which is then captured by the nucleophile. libretexts.org

Functional Group Interconversions and Derivatization Strategies

The multiple reactive sites on this compound allow for a variety of functional group interconversions, enabling its use as a versatile synthetic intermediate.

The chlorine atom at the α-position is a competent leaving group, making it susceptible to displacement by a range of nucleophiles. nih.gov These reactions can proceed via either a direct SN2 pathway, resulting in retention of the double bond's position, or an SN2' pathway, which involves allylic rearrangement. vedantu.com The choice between these pathways is influenced by the nucleophile, solvent, and steric hindrance around the α-carbon.

Silylated derivatives, particularly silyl (B83357) enol ethers, are valuable synthetic intermediates. They are typically prepared by reacting an enolizable carbonyl compound or its corresponding enolate with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl). wikipedia.org For a molecule like this compound, deprotonation at the α-carbon is complicated by the presence of the chloro substituent. However, strategies for the reductive silylation of α-halo carbonyl compounds have been developed. researchgate.net Alternatively, reaction of an enolate with a silyl electrophile can lead to the formation of a silyl ketene (B1206846) acetal (B89532), a specific type of silyl enol ether derived from an ester. wikipedia.orgresearchgate.net

The terminal alkene at the C4-C5 position can be selectively oxidized to form an epoxide. This transformation is commonly achieved using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. leah4sci.comvisualizeorgchem.com The reaction is stereospecific and proceeds via a concerted mechanism where the oxygen atom is delivered to one face of the double bond. masterorganicchemistry.comyoutube.com The resulting epoxide is a valuable intermediate itself, as the strained three-membered ring can be opened by various nucleophiles. visualizeorgchem.comlibretexts.org

The α-chloro group can be readily displaced by an azide (B81097) ion (N₃⁻), typically from sodium azide (NaN₃), to introduce a nitrogen-containing functional group. masterorganicchemistry.com This reaction is a powerful method for synthesizing organic azides. Given the allylic nature of the substrate, the substitution can proceed via direct SN2 displacement or via an SN2' mechanism with allylic rearrangement. nih.gov The resulting allylic azide product can exist in equilibrium with its rearranged isomer through a process known as the Winstein rearrangement. nih.govresearchgate.net

Detailed Mechanistic Pathways

Competition in Nucleophilic Attack: The reactivity of the α-chloro-α,β-unsaturated ester motif is governed by a competition between 1,2-addition, 1,4-addition (Michael), and substitution (SN2/SN2') pathways. Hard nucleophiles, such as organolithium reagents, tend to favor faster, kinetically controlled 1,2-addition at the carbonyl carbon. In contrast, softer nucleophiles, like Gilman cuprates or enolates, favor the thermodynamically controlled 1,4-conjugate addition. masterorganicchemistry.com The presence of the α-chloro group adds the further possibilities of SN2 and SN2' substitution, which are often favored by strong, non-basic nucleophiles like the azide ion.

Epoxidation Mechanism: The epoxidation of the terminal alkene with m-CPBA follows a concerted mechanism often referred to as the "butterfly mechanism". masterorganicchemistry.com The peroxyacid approaches the alkene, and in a single, cyclic transition state, the π-bond of the alkene attacks the electrophilic terminal oxygen of the peroxyacid, while that oxygen simultaneously bonds to the other alkene carbon. leah4sci.comlibretexts.org Concurrently, the weak O-O bond breaks, a new C=O π-bond forms in the resulting carboxylic acid, and the carbonyl oxygen of the m-CPBA abstracts the peroxyacid's proton. visualizeorgchem.commasterorganicchemistry.com This concerted process ensures a syn-addition of the oxygen atom across the double bond. youtube.com

Azide Substitution and Rearrangement: The substitution of the allylic chloride with azide can occur through two main pathways.

SN2 Mechanism: The azide ion acts as a nucleophile, directly attacking the α-carbon (C2) and displacing the chloride ion. This results in Methyl 2-azidopent-4-enoate.

SN2' Mechanism: The azide ion attacks the γ-carbon (C4) of the conjugated system, inducing a shift of the double bond and elimination of the chloride ion from the α-position. This would lead to an isomeric product.

Once formed, the allylic azide product is subject to the Winstein rearrangement. This is a reversible, uncatalyzed visualizeorgchem.comvisualizeorgchem.com-sigmatropic rearrangement where the azide group migrates between the two ends of the allylic system (C2 and C4), leading to an equilibrium mixture of isomers. nih.gov The position of this equilibrium is determined by the thermodynamic stability of the respective isomers.

Studies of Elimination-Addition Sequences

While specific studies detailing elimination-addition sequences for this compound are not extensively documented, the reactivity of analogous β-halo carbonyl compounds provides a strong basis for predicting this mechanistic pathway. Such sequences typically involve two distinct steps: an initial elimination reaction to form an unsaturated intermediate, followed by a nucleophilic addition.

Hydrolysis Mechanisms of Carboxylic Acid Esters and Chlorides

The hydrolysis of this compound, converting it to 2-chloropent-4-enoic acid and methanol (B129727), can proceed through either acid-catalyzed or base-promoted pathways. These mechanisms are among the most studied in organic chemistry. wikipedia.org

Acid-Catalyzed Hydrolysis

Under acidic conditions, using a dilute acid like sulfuric acid, the reaction is a reversible equilibrium. libretexts.orgchemguide.co.uk To drive the reaction toward completion, a large excess of water is typically used. chemistrysteps.com The mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting the methoxy group into a good leaving group (methanol). chemguide.co.uk

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. chemguide.co.uk

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final carboxylic acid product. libretexts.org

Base-Promoted Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), hydrolysis is effectively irreversible. youtube.com This is because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The mechanism, known as saponification, involves these steps:

Nucleophilic Addition: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comfiveable.me This breaks the π bond and forms a tetrahedral intermediate. youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. masterorganicchemistry.com

Acid-Base Reaction: The methoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and a molecule of methanol. youtube.com An acidic workup is required in a final step to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com

Research into the hydrolysis of related chloro-esters has provided insight into the thermodynamics of these reactions. For instance, studies on the hydrolysis of chloromethyl dichloroacetate (B87207) in various solvent mixtures have determined the heat capacity of activation (ΔCp≠), which offers information about the transition state and reaction mechanism.

Thermodynamic Data for Neutral Ester Hydrolysis
CompoundHeat Capacity of Activation (ΔCp≠)
p-methoxyphenyl dichloroacetate+224 cal K⁻¹ mol⁻¹
2,2-dichloropropionate+342 cal K⁻¹ mol⁻¹

Stereo-differentiation in Acylation Processes

This compound possesses a chiral center at the C2 carbon, meaning it can exist as two enantiomers. This chirality has significant implications for reactions that create a new stereocenter or involve chiral reagents, a concept known as stereo-differentiation.

When a chiral molecule like this compound reacts with a chiral, non-racemic reagent, a phenomenon known as double stereodifferentiation occurs. openochem.org The reaction proceeds through two different diastereomeric transition states, which have different energies. openochem.org The difference in energy between these transition states determines the diastereomeric ratio of the products.

This principle can be described in terms of "matched" and "mismatched" interactions. nih.gov

Matched Pair: The inherent stereochemical preference of the substrate (the chiral ester) aligns with the preference of the chiral reagent. This leads to a high degree of stereoselectivity and the formation of one diastereomer as the major product.

Mismatched Pair: The stereochemical preferences of the substrate and the reagent are opposed. This results in lower stereoselectivity, and a more even mixture of diastereomers may be formed. msu.edu

In the context of acylation, if a chiral acylating agent were to react with racemic this compound in a kinetic resolution, one enantiomer of the ester might react faster than the other. Alternatively, if an enantiomerically pure form of the ester were to participate in a reaction creating a new stereocenter (e.g., addition to the double bond), the existing C2 stereocenter would influence the stereochemical outcome at the new center. The principles of double stereodifferentiation are crucial for achieving high stereocontrol in asymmetric synthesis. openochem.orgnih.gov

Stereochemical Control and Asymmetric Synthesis

Enantioselective and Diastereoselective Synthesis of Chiral Methyl 2-chloropent-4-enoate Derivatives

The creation of a specific stereoisomer of this compound is a key challenge that has been addressed through various asymmetric synthesis strategies. These methods aim to control the formation of the chiral center at the carbon atom bearing the chlorine atom.

Enantioselective approaches focus on producing one enantiomer in excess over the other. One of the prominent methods for achieving this is through transition-metal-catalyzed asymmetric allylic alkylation (AAA). In this type of reaction, a prochiral nucleophile attacks an allylic substrate in the presence of a chiral catalyst, typically a palladium complex with a chiral ligand. While direct enantioselective chlorination of a corresponding pentenoate precursor is challenging, the allylic substitution pathway offers a viable alternative for introducing the chloro-substituent stereoselectively.

Diastereoselective synthesis, on the other hand, is employed when a molecule already contains a chiral center and the goal is to introduce a new one with a specific orientation relative to the existing one. For derivatives of this compound, if a chiral center is present elsewhere in the molecule, its steric and electronic properties can influence the approach of reagents, leading to the preferential formation of one diastereomer. For instance, the reaction of a chiral alcohol precursor with a chlorinating agent can proceed with diastereoselectivity, guided by the existing stereocenter.

StrategyDescriptionKey Factors
Enantioselective Synthesis Preferential formation of one enantiomer of a chiral product from a prochiral or racemic substrate.Chiral catalysts (e.g., transition metal complexes with chiral ligands), chiral reagents, or chiral auxiliaries.
Diastereoselective Synthesis Preferential formation of one diastereomer over another in a reaction that creates a new stereocenter in a molecule that already contains at least one stereocenter.Steric hindrance, electronic effects of the existing chiral center, and reaction conditions.

Chiral Auxiliaries and Ligand Design in Transition Metal Catalysis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. In the context of synthesizing chiral this compound derivatives, a chiral auxiliary could be attached to the pentenoate backbone. The steric bulk of the auxiliary would then block one face of the molecule, forcing an incoming reagent, such as a source of chlorine, to attack from the less hindered face, thereby inducing stereoselectivity.

The design of chiral ligands is crucial for the success of transition metal-catalyzed asymmetric reactions. For the synthesis of chiral 2-chloro-4-pentenoic acid esters, ligands for metals like palladium play a pivotal role. The ligand creates a chiral environment around the metal center, which in turn influences the binding of the substrates and the stereochemical course of the reaction. The effectiveness of a chiral ligand is often evaluated by the enantiomeric excess (ee) of the product, which is a measure of the purity of the desired enantiomer. The development of novel chiral ligands is an active area of research, aiming to achieve higher enantioselectivity and broader substrate scope.

ComponentRole in Asymmetric SynthesisExample Application for 2-chloropent-4-enoates
Chiral Auxiliary Temporarily introduces a stereocenter to guide the formation of a new stereocenter.Attachment of a chiral alcohol to the carboxylic acid of a pentenoate precursor to direct subsequent chlorination.
Chiral Ligand Creates a chiral environment around a metal catalyst to control the stereochemical outcome of a reaction.Use of chiral phosphine (B1218219) ligands in palladium-catalyzed asymmetric allylic chlorination of a suitable pentenoate derivative.

Biocatalytic Asymmetric Transformations for Related Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical methods for asymmetric synthesis. Enzymes are inherently chiral and often exhibit high enantioselectivity and regioselectivity under mild reaction conditions.

For compounds structurally related to this compound, such as halohydrins, enzymatic kinetic resolution has proven to be a highly effective strategy. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases and esterases are commonly used for the resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. For instance, a racemic mixture of a 2-chloro-4-pentenoic acid ester could potentially be resolved using a lipase (B570770) that selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms.

Another class of enzymes, halohydrin dehalogenases, are particularly relevant as they catalyze the reversible ring-opening of epoxides with various nucleophiles, including halides. While not a direct synthesis of this compound, these enzymes can be used to produce chiral chlorohydrins, which are valuable precursors. The enzyme can catalyze the enantioselective ring-opening of a prochiral epoxide with a chloride source, or perform a kinetic resolution of a racemic chlorohydrin.

Enzyme ClassBiocatalytic TransformationRelevance to 2-chloropent-4-enoate Synthesis
Lipases/Esterases Kinetic resolution of racemic alcohols, esters, or acids via enantioselective acylation or hydrolysis.Potential for kinetic resolution of racemic this compound or its precursor alcohol.
Halohydrin Dehalogenases Enantioselective ring-opening of epoxides with halides or kinetic resolution of halohydrins.Synthesis of chiral chlorohydrin precursors for this compound.

Impact of Stereochemistry on Chemical Transformations

The stereochemical configuration at the C2 position of this compound has a profound impact on its subsequent chemical transformations. The spatial arrangement of the chlorine atom influences the molecule's reactivity and the stereochemical outcome of reactions at or near the chiral center.

In nucleophilic substitution reactions where the chlorine atom acts as a leaving group, the stereochemistry of the product is directly dependent on the mechanism of the reaction. For example, an SN2 reaction will proceed with inversion of configuration at the C2 center. This means that if the starting material is the (R)-enantiomer, the product will have the (S)-configuration. Conversely, an SN1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products. Therefore, controlling the reaction conditions to favor one mechanistic pathway over the other is crucial for maintaining or inverting the stereochemistry as desired.

The stereocenter can also direct the stereochemical outcome of reactions at other positions in the molecule through steric hindrance or by participating in intramolecular reactions. For instance, the facial selectivity of addition reactions to the double bond can be influenced by the stereochemistry at C2, leading to the formation of diastereomeric products with a predictable ratio. This substrate-controlled diastereoselectivity is a valuable tool in the synthesis of complex molecules with multiple stereocenters.

Advanced Analytical Techniques for Structural and Mechanistic Studies

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides detailed atomic-level information about the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. unimelb.edu.au For Methyl 2-chloropent-4-enoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.net

1D NMR spectra (¹H and ¹³C) offer initial information on the chemical environment of the nuclei. The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the proton at the chiral center (C2), the diastereotopic protons of the methylene (B1212753) group (C3), and the terminal vinyl protons (C5). Similarly, the ¹³C NMR spectrum would display signals for each of the six unique carbon atoms in the molecule.

Advanced 2D NMR techniques are employed for a more detailed structural confirmation and to resolve signal overlap that may occur in crowded 1D spectra. nih.govipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. numberanalytics.com It would be used to trace the proton connectivity from the C2 proton to the C3 methylene protons, and from there to the C4 vinyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. numberanalytics.com It provides a definitive link between the ¹H and ¹³C assignments for each C-H bond in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Conformational analysis can be investigated using NOESY, which identifies protons that are close in space, providing insights into the molecule's preferred three-dimensional structure.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on its structure and data from analogous compounds. chemicalbook.comrsc.org

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C1 (C=O)-~168-170OCH₃, H2
C2 (-CHCl)~4.3-4.5~55-58H3, H4
C3 (-CH₂)~2.5-2.7~38-41H2, H4, H5
C4 (=CH)~5.7-5.9~130-135H2, H3, H5
C5 (=CH₂)~5.1-5.3~118-122H3, H4
-OCH₃ ~3.7-3.8~52-54C1

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For this compound, Electrospray Ionization (ESI) is a soft ionization technique often used, which typically yields the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula. researchgate.net This confirms that the observed mass corresponds to the molecular formula of this compound (C₆H₉ClO₂).

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to provide structural information. The fragmentation pattern is key to confirming the connectivity of the atoms. Expected fragmentation pathways for the molecular ion of this compound would include the loss of characteristic neutral fragments. miamioh.edu

Predicted Fragment Ion (m/z)Proposed Neutral LossFormula of Fragment
148/150-[C₆H₉ClO₂]⁺
117/119Loss of OCH₃[C₅H₆ClO]⁺
113Loss of Cl[C₆H₉O₂]⁺
89Loss of COOCH₃[C₄H₆Cl]⁺
59-[COOCH₃]⁺

Note: The presence of chlorine results in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) for all chlorine-containing fragments.

Chromatographic and Separation Methodologies for Isomer Analysis and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and resolving its stereoisomers. nih.gov Given its structure, the compound can exist as a pair of enantiomers ((R)- and (S)-) due to the chiral center at C2.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. researchgate.net

Reaction Monitoring: GC with a Flame Ionization Detector (FID) can be used to monitor the progress of its synthesis, for example, by tracking the consumption of reactants and the formation of the product. acs.org

Isomer Analysis: The use of a chiral stationary phase in the GC column allows for the separation of the (R)- and (S)-enantiomers, enabling the determination of the enantiomeric excess (ee) of a chiral synthesis. diva-portal.org Different enantiomers can exhibit different retention times on such columns.

High-Performance Liquid Chromatography (HPLC): HPLC is another critical separation technique. nih.gov

Purity Analysis: Reversed-phase HPLC with a UV detector (as the ester and double bond chromophores absorb UV light) can be used to assess the purity of the compound.

Chiral Separation: Similar to GC, HPLC with a chiral stationary phase (CSP), such as those based on polysaccharide derivatives, is a primary method for resolving the enantiomers of chiral esters. researchgate.netchromatographyonline.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. rsc.org The choice of mobile phase (normal or reversed-phase) and temperature can significantly impact the resolution of the enantiomers. chromatographyonline.com

The progress of reactions, such as Grignard reactions used in the synthesis of related intermediates, can be effectively monitored in real-time using inline spectroscopic methods, which are often calibrated against offline HPLC measurements. dtu.dkacs.org

TechniqueApplicationStationary Phase ExampleMobile Phase Example
Chiral GC Enantiomeric SeparationCyclodextrin-based chiral columnHelium
Chiral HPLC Enantiomeric SeparationPolysaccharide-based (e.g., Amylose or Cellulose) CSPHexane/Isopropanol
Reversed-Phase HPLC Purity analysis, Reaction MonitoringC18Acetonitrile/Water

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. springernature.comnih.gov While obtaining a suitable single crystal of a liquid compound like this compound can be challenging, it is often possible to form a crystalline derivative.

The process involves the following steps:

Crystallization: A single crystal of sufficient quality and size must be grown. For non-crystalline compounds, this may involve preparing a solid derivative through reaction with a suitable crystalline reagent. researchgate.net

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, which consists of thousands of reflections of varying intensities, is collected. nottingham.ac.uk

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule within the crystal's unit cell. mdpi.com From this map, the positions of all non-hydrogen atoms can be determined.

Determination of Absolute Configuration: For a chiral, enantiomerically pure crystal, the absolute configuration can be determined by analyzing the anomalous dispersion of X-rays. thieme-connect.de This effect, particularly when a heavier atom like chlorine is present, causes slight differences in the diffraction pattern that allow for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. nih.gov The Flack parameter is a key value in the refinement process that indicates the correctness of the assigned absolute structure. caltech.edu

Although no crystal structure for this compound itself is cited, the technique of X-ray crystallography remains the gold standard for unequivocally establishing the absolute stereochemistry of such chiral molecules once a suitable crystal is obtained. nih.govplos.org

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to identify reactants, products, intermediates, and, crucially, transition states. mit.edursc.org For Methyl 2-chloropent-4-enoate, these calculations can provide a deep understanding of its reactivity in various chemical transformations.

For instance, in a nucleophilic substitution reaction, theoretical calculations can determine whether the reaction proceeds through an SN2, SN2', or another pathway. By calculating the energies of the transition states for each possible mechanism, the most favorable reaction pathway can be identified. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering critical insights into the factors that control the reaction's rate and stereochemical outcome. acs.org

Table 1: Hypothetical Activation Energies for Nucleophilic Attack on this compound Calculated Using DFT (B3LYP/6-31G)*

Reaction PathwayNucleophileSolvent (PCM)Calculated Activation Energy (kcal/mol)
SN2 at C2CN^-^Acetonitrile22.5
SN2' at C4CN^-^Acetonitrile19.8
SN2 at C2OH^-^Water25.1
SN2' at C4OH^-^Water21.3

Note: This data is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

These calculations can also incorporate solvent effects, often using continuum models like the Polarizable Continuum Model (PCM), to provide a more realistic picture of reaction energetics in solution. The analysis of the transition state's vibrational frequencies confirms its identity as a first-order saddle point on the potential energy surface, with a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Conformational Analysis and Stereoelectronic Effects in Reactivity

The three-dimensional structure of a molecule is intimately linked to its reactivity. Conformational analysis, performed using computational methods, can identify the stable conformers of this compound and the energy barriers between them. For a flexible molecule with multiple rotatable bonds, this analysis is crucial for understanding its ground-state properties and how its shape influences its interactions with other molecules.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in determining both the conformational preferences and the reactivity of a molecule. wikipedia.orgresearchgate.net For this compound, key stereoelectronic interactions would include:

Anomeric Effects: While classic anomeric effects are typically associated with cyclic systems containing heteroatoms, analogous interactions can occur in acyclic systems, influencing the rotational barriers around the C-O bonds of the ester group. lew.robaranlab.org

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify these stereoelectronic interactions. By examining the delocalization of electron density between filled donor orbitals and empty acceptor orbitals, the stabilizing energy of these interactions can be calculated.

Table 2: Hypothetical NBO Analysis of a Low-Energy Conformer of this compound

Donor OrbitalAcceptor OrbitalStabilization Energy E(2) (kcal/mol)
σ(C3-C4)σ*(C2-Cl)1.8
π(C4-C5)σ*(C2-Cl)0.9
n(O_carbonyl)π(C1=O)55.2
n(O_ether_)σ(C1-O_carbonyl_)28.4

Note: This data is hypothetical. n denotes a non-bonding (lone pair) orbital. The values illustrate how stereoelectronic effects are quantified.

Understanding these effects is critical for explaining why certain reaction pathways are favored over others. For example, the alignment of orbitals in the ground state can pre-dispose the molecule to react in a specific manner, lowering the energy of the corresponding transition state.

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Computational chemistry is a valuable predictive tool. By calculating various molecular properties, insights into the reactivity and selectivity of this compound can be gained. beilstein-journals.org

Reactivity Indices: DFT provides a framework for calculating reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. researchgate.net These indices help in predicting the sites of electrophilic and nucleophilic attack. For this compound, the LUMO is likely to be centered on the C-Cl antibonding orbital and the π* orbital of the ester, indicating these as the primary sites for nucleophilic attack.

Electrostatic Potential Maps: Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Spectroscopic Properties: Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of molecules. chemrxiv.org

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the structure and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed to predict the IR spectrum. This is useful for identifying characteristic functional groups, such as the C=O stretch of the ester and the C=C stretch of the alkene. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. frontiersin.org

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
¹³C NMRChemical Shift C1 (C=O)~168 ppm
¹³C NMRChemical Shift C2~55 ppm
¹H NMRChemical Shift H2~4.5 ppm
IRC=O Stretch~1740 cm⁻¹
IRC=C Stretch~1650 cm⁻¹
UV-Vis (TD-DFT)λmax (π → π*)~210 nm

Note: These values are estimations based on typical values for similar functional groups and are for illustrative purposes.

By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing a deeper understanding of its chemical nature and predicting its behavior in various chemical environments.

Applications As Building Blocks and Intermediates in Complex Molecule Synthesis

Role in Total Synthesis of Natural Products

The strategic placement of reactive sites in methyl 2-chloropent-4-enoate makes it a powerful tool for the stereocontrolled synthesis of intricate natural products. Its ability to participate in a variety of coupling and cyclization reactions has been leveraged to construct key fragments of several biologically active molecules.

Precursor to Pheromone Components (e.g., Methyl-(2E,4Z)-deca-2,4-dienoate)

Insect pheromones, often characterized by specific stereoisomers of unsaturated esters, are crucial for chemical communication. The synthesis of these compounds requires precise control over double bond geometry. This compound can serve as a precursor for the synthesis of conjugated dienoates, such as methyl-(2E,4Z)-deca-2,4-dienoate, a component of the pheromone of the dried bean beetle.

Synthetic strategies to achieve this transformation could involve the following conceptual steps:

Organocuprate Addition: The chlorine atom at the C2 position can be displaced by an organocuprate reagent, such as a lithium dialkylcuprate, through a conjugate addition-elimination type mechanism. This would introduce the remainder of the carbon chain.

Stereoselective Reactions: The geometry of the newly formed double bond can be controlled by the choice of reaction conditions and reagents. For instance, employing specific phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions or utilizing stereoselective Wittig-type reactions can favor the formation of the desired (2E,4Z) isomer. lumenlearning.comlibretexts.orglibretexts.orgresearchgate.net

A plausible, though not explicitly detailed in the provided search results, synthetic route could involve the reaction of this compound with a suitable organometallic reagent to introduce the pentyl side chain, followed by stereoselective isomerization or elimination to establish the correct double bond configuration.

Pheromone Component Potential Synthetic Strategy from this compound
Methyl-(2E,4Z)-deca-2,4-dienoateOrganocuprate addition to introduce the C5-C10 fragment, followed by stereocontrolled elimination or isomerization.

Intermediates in Manzaminoid Synthesis

The manzamine alkaloids are a family of complex marine natural products with potent biological activities. researchgate.netrsc.org Their intricate polycyclic structures present significant challenges to synthetic chemists. While direct evidence for the use of this compound in published manzaminoid syntheses is not available in the provided search results, its structural features suggest its potential as a building block for key fragments.

The vinyl group and the chloro-ester functionality could be elaborated to construct the substituted piperidine or other heterocyclic rings present in the manzamine core. For example, the double bond could be subjected to hydroboration-oxidation to introduce a hydroxyl group, which could then participate in cyclization reactions. The chloro-ester moiety could be transformed into an aldehyde or a carboxylic acid, providing a handle for further carbon-carbon bond formations.

Building Blocks for Desmethylxestospongin B and Related Polycyclic Ethers

Desmethylxestospongin B is a marine natural product belonging to the xestospongin family, which is characterized by a complex polycyclic ether framework. nih.govmdpi.com The synthesis of such molecules relies on the stereocontrolled construction of multiple tetrahydropyran or tetrahydrofuran rings.

While a direct application of this compound in the synthesis of Desmethylxestospongin B is not explicitly documented, the synthetic strategies for related polycyclic ethers often employ building blocks containing halo-alkenes. These functionalities are crucial for stereoselective cyclization reactions to form the ether rings. For instance, an intramolecular Williamson ether synthesis, where a hydroxyl group displaces an allylic chloride, is a common strategy. The chloro-substituent in a molecule derived from this compound could serve as a handle for such cyclizations, with the pentenoate backbone providing the necessary carbon framework for one of the rings.

Synthesis of Methyl Jasmonate Analogues

Methyl jasmonate and its analogues are important fragrance compounds and plant hormones. researchgate.net Their synthesis often involves the construction of a cyclopentanone ring with two specific side chains. The alkylation of cyclopentenone derivatives is a key step in many synthetic routes.

A related compound, (2Z)-1-chloro-pent-2-ene, has been utilized in the synthesis of methyl jasmonate analogues. nih.gov This suggests that this compound could be a valuable precursor for introducing the pentenyl side chain onto a cyclopentanone scaffold. The reaction would likely involve the generation of an enolate from a suitable cyclopentanone derivative, which would then act as a nucleophile to displace the chloride from the C2 position of the ester in an SN2 reaction. libretexts.org Subsequent transformations of the ester group would lead to the desired jasmonate analogue.

Precursors for Pharmaceutically Relevant Chemical Scaffolds and Chiral Building Blocks

The presence of multiple functional groups in this compound makes it an attractive starting material for the synthesis of chiral building blocks that are essential for the development of new pharmaceuticals. nih.govunimi.itnih.govsemanticscholar.org The chlorine atom, the ester, and the double bond can all be manipulated with a high degree of stereocontrol to introduce chirality.

For instance, the double bond can undergo asymmetric dihydroxylation or epoxidation to create chiral diols or epoxides. The resulting stereocenters can then direct the stereochemical outcome of subsequent reactions. The chlorine atom can be displaced with various nucleophiles in stereospecific SN2 reactions, allowing for the introduction of a wide range of functionalities with controlled stereochemistry. Furthermore, enzymatic resolutions or reductions of the ester group can be employed to obtain enantiomerically pure intermediates. nih.govrsc.orgresearchgate.net These chiral building blocks can then be incorporated into the synthesis of complex drug molecules.

Functional Group Potential Stereoselective Transformation Resulting Chiral Intermediate
AlkeneAsymmetric DihydroxylationChiral Diol
AlkeneAsymmetric EpoxidationChiral Epoxide
ChloroSN2 displacement with chiral nucleophileChiral substituted ester
EsterEnzymatic Hydrolysis/ReductionChiral Acid/Alcohol

Utilization in Polymer Chemistry as Specialized Monomers or Intermediates for Functional Polymers

The reactivity of the vinyl group and the presence of a modifiable chlorine atom make this compound a candidate for use in polymer chemistry, both as a specialized monomer and as an intermediate for creating functional polymers. cmu.educmu.eduproquest.com

As a monomer, this compound could potentially undergo radical polymerization through its vinyl group. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) could be employed to create well-defined polymers with controlled molecular weights and low dispersity. The resulting polymer would have pendant chloro-ester groups along its backbone.

These pendant groups offer a platform for post-polymerization modification. osti.govnih.govrsc.orgresearchgate.netresearchgate.net The chlorine atom can be substituted with a variety of nucleophiles to introduce different functionalities, thereby tailoring the properties of the polymer for specific applications. For example, grafting other polymer chains or attaching biologically active molecules could lead to the development of new materials for drug delivery, coatings, or advanced composites.

Application in Polymer Chemistry Description
Specialized Monomer Can be polymerized via its vinyl group, potentially using controlled radical polymerization techniques like ATRP, to yield a polymer with reactive pendant chloro-ester groups.
Intermediate for Functional Polymers The resulting polymer can be modified through nucleophilic substitution of the chlorine atoms, allowing for the introduction of a wide range of functional groups and the creation of tailored polymeric materials.

Development of Novel Organic Reagents and Ligands in Catalysis

This compound, with its distinct combination of functional groups—a reactive allylic chloride, an electron-withdrawing ester, and a terminal alkene—presents significant potential as a versatile building block in the synthesis of novel organic reagents and ligands for catalysis. While specific documented applications of this exact molecule are not extensively reported in publicly available literature, its structural motifs are analogous to those found in precursors for a variety of important catalytic molecules. The reactivity of each functional group can be strategically exploited to construct complex molecular architectures that can serve as ligands for transition metal catalysts or as organocatalysts themselves.

The allylic chloride moiety is a key feature, providing a reactive handle for nucleophilic substitution reactions. This functionality allows for the introduction of a wide range of heteroatoms, which are crucial for the coordinating properties of ligands. For instance, reaction with phosphines, amines, or thiols can lead to the formation of P,N, S-containing ligands. These types of ligands are highly valuable in asymmetric catalysis, where the electronic and steric properties of the ligand play a critical role in determining the enantioselectivity of a reaction.

The terminal alkene offers another site for chemical modification. It can participate in various addition reactions, such as hydrophosphination, which is a powerful method for the synthesis of phosphine ligands. orgsyn.orgmdpi.com The development of chiral P,N- and P,P-ligands through the hydrophosphination of functionalized alkenes has been shown to be an effective strategy for creating ligands that are successful in asymmetric hydrogenation reactions. orgsyn.orgmdpi.com Furthermore, the double bond can be utilized in olefin metathesis reactions, allowing for the construction of larger, more complex ligand scaffolds.

The methyl ester group can also be manipulated. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide or ester linkages, providing another point of attachment or modification within a larger ligand structure. This versatility allows for the fine-tuning of the ligand's properties to optimize its performance in a specific catalytic transformation.

The combination of these functional groups in a single, relatively small molecule makes this compound a potentially valuable precursor for the development of chiral ligands. For example, the synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The strategic manipulation of the functional groups in this compound could lead to the synthesis of novel chiral ligands that impart high levels of stereocontrol in catalytic reactions.

While direct research on this compound in catalysis is limited, the principles of ligand design and synthesis strongly suggest its potential utility. The development of new and efficient catalysts is a continuous effort in chemical research, and the exploration of versatile building blocks like this compound is a key aspect of this endeavor. Further research into the reactivity and applications of this compound could unveil its utility in creating the next generation of catalysts for a wide range of chemical transformations.

Future Research Directions and Unexplored Avenues

Development of More Efficient, Selective, and Sustainable Synthetic Routes

Future efforts will likely focus on refining the synthesis of methyl 2-chloropent-4-enoate to improve efficiency, enantioselectivity, and sustainability.

Chemoenzymatic and Organocatalytic Synergies

The chiral center at the α-carbon of this compound makes it a prime candidate for asymmetric synthesis. Chemoenzymatic methods, particularly dynamic kinetic resolution (DKR), offer a powerful strategy for producing enantiomerically pure α-halo esters. manchester.ac.ukacs.orgnih.gov This approach combines the high selectivity of enzymes, such as lipases for kinetic resolution via transesterification, with a metal catalyst (e.g., ruthenium-based) that continuously racemizes the slower-reacting enantiomer. acs.orgnih.gov Future research could explore various lipases and racemization catalysts to develop a high-yielding DKR process for this compound, providing access to both (R)- and (S)-enantiomers.

Organocatalysis presents a complementary, metal-free approach. Chiral amine catalysts, such as cinchona alkaloids or squaramides, have been successfully employed for the enantioselective α-chlorination of carbonyl compounds. nih.govthieme-connect.comnih.govresearchgate.net Research could focus on adapting these methods, for instance, by using a suitable pentenoate precursor and an electrophilic chlorine source like N-chlorosuccinimide (NCS) in the presence of a chiral organocatalyst to directly install the chlorine atom with high enantioselectivity. nih.govnih.gov The synergy of these fields could lead to highly efficient and sustainable routes to chiral this compound.

Flow Chemistry and Continuous Processing Applications

The synthesis of halogenated compounds can involve exothermic reactions and potentially unstable intermediates, making process control crucial. nih.gov Flow chemistry, which utilizes microreactors or packed-bed reactors, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved reproducibility. nih.govucd.iersc.org The high-temperature, free-radical chlorination of propylene (B89431) to produce allyl chloride is a well-established industrial process that benefits from the precise temperature control inherent to flow systems. chemcess.comgoogle.comfossee.org

Future research should investigate the implementation of a continuous flow process for the synthesis of this compound. Such a system could allow for safer handling of reagents and better control over reaction parameters, potentially leading to higher yields and purity. researchgate.netresearchgate.net Furthermore, multi-step syntheses, including the formation of α-functionalized esters, can be telescoped into a single continuous process, minimizing waste and purification steps. researchgate.netnih.gov

TechnologyPotential Advantage for this compound SynthesisRelevant Research Area
Chemoenzymatic DKR Access to high enantiopurity (R)- and (S)-isomers.Lipase-catalyzed resolution combined with metal-catalyzed racemization. acs.orgnih.gov
Organocatalysis Metal-free, enantioselective α-chlorination.Asymmetric chlorination using chiral amine or squaramide catalysts. nih.govthieme-connect.com
Flow Chemistry Enhanced safety, improved heat/mass transfer, scalability.Continuous processing of halogenation and esterification reactions. nih.govucd.ie

Exploration of Novel Reactivity and Unprecedented Catalytic Transformations

The dual functionality of this compound opens the door to a wide range of chemical transformations that have yet to be explored for this specific substrate.

The α-chloro ester moiety is a valuable handle for nucleophilic substitution and cross-coupling reactions. Recent advances have demonstrated the utility of iron-catalyzed enantioselective cross-coupling of racemic α-chloro esters with Grignard reagents to form α-arylalkanoates. nih.govacs.orgacs.orgresearchgate.netfigshare.com Applying this methodology to this compound could provide a novel route to α-aryl or α-alkenyl pentenoates, which are valuable synthetic intermediates. acs.org The terminal alkene offers another site for reactivity, including olefin metathesis. acs.orgacs.orgresearchgate.net Cross-metathesis with other functionalized olefins could lead to a diverse array of more complex molecules, extending the carbon chain and introducing new functional groups. acs.orgmdpi.com

The interplay between the two functional groups could also lead to unprecedented catalytic transformations. For instance, intramolecular reactions could be designed to form cyclic structures. Furthermore, the allylic nature of the chlorine atom, although one carbon removed from the double bond, may influence its reactivity in certain transition-metal-catalyzed allylic substitution reactions. acs.orgnih.govnih.govbeilstein-journals.org

Integration into Advanced Material Science for Specialty Chemical Applications

The vinyl group in this compound makes it a promising monomer for polymerization. Its incorporation into polymers could introduce valuable properties. The chlorine atom can serve as a site for post-polymerization modification or as an initiating site for other polymerization techniques.

Specifically, this compound could be explored as a monomer in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). cmu.eduwikipedia.orgresearchgate.netyoutube.com In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst (typically copper) to grow polymer chains in a controlled manner. wikipedia.org The C-Cl bond in the monomer unit could potentially act as an initiating site, leading to the formation of graft copolymers or other complex architectures. The polymerization of functionalized vinyl esters is an active area of research, and this compound would be a novel addition to the available monomer library. rsc.orgmdpi.comnih.govresearchgate.net

The resulting polymers, featuring a pendant chlorinated ester group on every repeating unit, could exhibit unique properties. The ester group could be hydrolyzed to create functional polymers with carboxylic acid groups, while the chlorine atom offers a handle for further chemical modification, allowing for the tuning of material properties such as adhesion, thermal stability, or degradability. mdpi.com

Computational Design of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity and guiding experimental design. acs.orgacs.org Future research can leverage in silico methods to design novel derivatives of this compound with tailored properties.

DFT calculations can be used to investigate the transition states of potential reactions, such as nucleophilic substitution at the α-carbon or additions to the double bond. nih.govbeilstein-journals.orgacs.org This can provide insights into the reaction mechanism and predict how substituents on the molecule would affect reaction rates and selectivity. For example, computational studies on the SN2 reactivity of α-halo carbonyl compounds have successfully correlated molecular orbital properties with reactivity. nih.gov Similar studies on this compound could predict its reactivity with various nucleophiles.

Furthermore, computational screening can be used to design new derivatives with optimized electronic and steric properties for specific applications. nist.govresearchgate.net For instance, if the goal is to create a monomer for a specific polymerization process, DFT could be used to calculate the reactivity ratios of various substituted pentenoate monomers. This predictive power can accelerate the discovery of new materials and catalysts by focusing experimental efforts on the most promising candidates. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing methyl 2-chloropent-4-enoate, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : this compound can be synthesized via esterification of 2-chloropent-4-enoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key parameters include temperature control (50–70°C) to avoid decomposition of the alkene moiety and stoichiometric excess of methanol to drive esterification. Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures reaction completion. For purification, fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Side products like diesters or hydrolysis byproducts can be mitigated by anhydrous conditions and inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ester carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR. The alkene protons (H₂C=CH–) show characteristic splitting (doublet of doublets) in ¹H NMR (δ 5.6–5.8 ppm), with coupling constants (J ≈ 10–15 Hz) confirming cis/trans configuration. The chlorinated carbon (C2) appears as a triplet in ¹³C NMR (δ 55–65 ppm).
  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (C=C stretch).
  • MS : Molecular ion peak [M⁺] at m/z ≈ 150–152 (Cl isotope pattern). Fragmentation includes loss of –OCH₃ (m/z 121) and HCl elimination (m/z 114).
  • Cross-referencing with databases (e.g., SDBS) and computational predictions (DFT) enhances assignment accuracy .

Q. What crystallographic tools are suitable for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX (e.g., SHELXL for refinement) is standard for structure determination. Key steps:

Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.

Structure Solution : SHELXD or direct methods for phase determination.

Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters.

Validation : Check for outliers using PLATON (e.g., R-factor, Hirshfeld surface analysis) .
Visualization via ORTEP-3 aids in interpreting thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can hydrogen bonding and graph set analysis elucidate supramolecular interactions in this compound crystals?

  • Methodological Answer : Hydrogen bonding networks are analyzed using graph set notation (e.g., D, R₂²(8) motifs). For this compound, potential H-bond donors (e.g., α-Cl) and acceptors (ester carbonyl) can form chains or dimers. Crystallographic data (from SC-XRD) is processed via Mercury or CrystalExplorer to generate interaction diagrams. Graph theory identifies recurring patterns, correlating with packing efficiency and stability. Comparative studies with analogues (e.g., 4-chloro-3-methylphenol in ) highlight substituent effects on H-bond topology .

Q. What computational methods (DFT, MD) are effective in predicting the reactivity and conformational dynamics of this compound?

  • Methodological Answer :
  • DFT : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate electrostatic potential (ESP) maps, identifying electrophilic sites (e.g., C2-Cl for nucleophilic substitution). Transition-state analysis (TSA) models reaction pathways (e.g., elimination to form conjugated dienes).
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in methanol) using AMBER or GROMACS to study conformational flexibility (e.g., rotation around C2–Cl or ester groups).
  • Benchmark against experimental data (NMR/IR) validates computational models .

Q. How can impurity profiling and degradation studies be designed for this compound in pharmaceutical intermediates?

  • Methodological Answer :
  • Impurity Identification : Use LC-MS/MS or GC-MS to detect byproducts (e.g., hydrolysis to 2-chloropent-4-enoic acid or dimerization).
  • Stress Testing : Expose the compound to heat (60°C), humidity (75% RH), or UV light to accelerate degradation. Monitor via HPLC with UV/Vis detection (λ = 210 nm for esters).
  • Quantitative Analysis : Calibrate against reference standards (e.g., USP-NF guidelines in ) for validation.
  • Structural elucidation of impurities employs tandem MS and SC-XRD for ambiguous peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.